molecular formula C18H22N2O3S B2403666 N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2185591-13-1

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2403666
CAS No.: 2185591-13-1
M. Wt: 346.45
InChI Key: YZROKZKQMKWEMI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as DTG, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It was first synthesized in 1982 and has since been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Catalytic Applications and Complex Synthesis

Research involving similar chemical structures, such as scandium, yttrium, and lanthanum benzyl and alkynyl complexes, explores the synthesis, characterization, and catalytic applications of these compounds. These complexes are used as catalysts for the Z-selective linear dimerization of phenylacetylenes, indicating the potential of structurally related compounds in catalysis and organic synthesis (Ge, Meetsma, & Hessen, 2009).

Antioxidant and Antitumor Activities

A novel thiourea derivative and its metal complexes have been synthesized and characterized, displaying significant antioxidant and antitumor activities. This suggests that compounds with related chemical frameworks could be explored for their biological activities, offering a potential pathway for the development of new therapeutic agents (Yeşilkaynak et al., 2017).

Antimicrobial Activity

The synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their analogues have been described, along with their antimicrobial activity. This underscores the potential use of related compounds in developing new antimicrobial agents, demonstrating the importance of structural modifications to achieve desired biological effects (Spoorthy et al., 2021).

Heterocyclic Synthesis

Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nucleophiles to yield heterocyclic derivatives emphasizes the utility of similar chemical structures in heterocyclic chemistry. This work highlights the versatility of such compounds in synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceutical development (Mohareb et al., 2004).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-4-3-13(9-17(16)23-2)10-19-18(21)20-7-5-14(11-20)15-6-8-24-12-15/h3-4,6,8-9,12,14H,5,7,10-11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROKZKQMKWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CSC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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